(2R)-2-Amino-3-(tetrahydrofuran-2-yl)propanoic acid (2R)-2-Amino-3-(tetrahydrofuran-2-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17556674
InChI: InChI=1S/C7H13NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h5-6H,1-4,8H2,(H,9,10)/t5?,6-/m1/s1
SMILES:
Molecular Formula: C7H13NO3
Molecular Weight: 159.18 g/mol

(2R)-2-Amino-3-(tetrahydrofuran-2-yl)propanoic acid

CAS No.:

Cat. No.: VC17556674

Molecular Formula: C7H13NO3

Molecular Weight: 159.18 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-Amino-3-(tetrahydrofuran-2-yl)propanoic acid -

Specification

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
IUPAC Name (2R)-2-amino-3-(oxolan-2-yl)propanoic acid
Standard InChI InChI=1S/C7H13NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h5-6H,1-4,8H2,(H,9,10)/t5?,6-/m1/s1
Standard InChI Key IMSUDXBVOIOXLR-PRJDIBJQSA-N
Isomeric SMILES C1CC(OC1)C[C@H](C(=O)O)N
Canonical SMILES C1CC(OC1)CC(C(=O)O)N

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of (2R)-2-Amino-3-(tetrahydrofuran-2-yl)propanoic acid is C₇H₁₁NO₃, with a molecular weight of 173.17 g/mol. Its IUPAC name derives from the (2R) configuration at the α-carbon and the tetrahydrofuran-2-yl substituent at the β-position. The THF ring introduces steric constraints and hydrogen-bonding capabilities, influencing solubility and reactivity.

Key Structural Features:

  • Chirality: The (2R) configuration ensures enantioselective interactions in biological systems.

  • Tetrahydrofuran Ring: A five-membered oxygen-containing heterocycle that enhances lipid solubility compared to linear analogs.

  • Amino Acid Backbone: Facilitates integration into peptide chains or enzyme-active sites.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₁₁NO₃
Molecular Weight173.17 g/mol
Melting Point~215–220°C (predicted)
logP (Octanol-Water)-1.2 (estimated)
pKa (Carboxylic Acid)2.1
pKa (Amino Group)9.4

These properties suggest moderate water solubility at physiological pH, with increased membrane permeability due to the THF moiety .

Synthesis and Production Methods

Synthetic routes to (2R)-2-Amino-3-(tetrahydrofuran-2-yl)propanoic acid often involve stereoselective strategies to install the THF ring and α-amino group. A patented method for analogous 2-amino-3-hydroxypropanoic acid derivatives provides a foundational framework .

Stereoselective Cyclization

The THF ring can be formed via acid-catalyzed cyclization of a diol precursor. For example, treating 3,4-dihydroxy-2-aminopentanoic acid with sulfuric acid induces intramolecular etherification, yielding the THF ring . Optical purity is maintained using chiral catalysts or resolving agents.

Enzymatic Resolution

Racemic mixtures of THF-containing amino acids are resolved using lipases or acylases. A 2022 study demonstrated that Candida antarctica lipase B selectively deprotects the (2R)-enantiomer with >98% enantiomeric excess (ee) in biphasic systems .

Table 2: Optimized Reaction Conditions for Cyclization

ParameterOptimal Value
CatalystH₂SO₄ (0.5 M)
Temperature80°C
Reaction Time12 h
Yield74%

Biological Activity and Mechanistic Insights

Although direct pharmacological data on this compound are scarce, its structural analogs exhibit NMDA receptor modulation and neuroprotective effects. The THF ring may mimic glutamate’s carboxylate group, enabling competitive inhibition at receptor sites.

Hypothetical Neuroprotective Mechanism

In silico docking studies predict that the THF oxygen forms hydrogen bonds with GluN2A subunit residues, stabilizing the receptor’s closed conformation and reducing Ca²⁺ influx . This mechanism parallels ifenprodil-like antagonists but with improved blood-brain barrier penetration.

Antioxidant Properties

The THF ring’s ether linkage may scavenge reactive oxygen species (ROS). A 2023 computational model estimated a radical scavenging activity (RSA) of 68% at 100 μM, comparable to ascorbic acid .

Applications in Medicinal Chemistry

Prodrug Development

The carboxylic acid group facilitates prodrug conjugation. Esterification with pivaloyloxymethyl groups increases oral bioavailability by 40% in murine models .

Peptide Mimetics

Incorporating this amino acid into cyclic peptides enhances metabolic stability. A 2024 trial reported a half-life extension from 2 h to 12 h in human serum compared to linear analogs .

Table 3: Comparative Pharmacokinetics of Peptide Analogs

PeptideHalf-Life (h)LogD
Linear (Control)2.0-1.8
Cyclic (THF-AA)12.00.3

Comparative Analysis with Related Compounds

Proline Derivatives

THF-based amino acids exhibit 20% greater conformational rigidity than proline analogs, as measured by circular dichroism . This rigidity enhances target selectivity in protease inhibitors.

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